1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- is a chemical compound with the molecular formula C9H14N2O2. It is part of the diazaspiro family, which is known for its unique spirocyclic structure. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions often result in the formation of new spirocyclic compounds with varying functional groups.
Scientific Research Applications
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro(4.5)decane-2,4-dione
- 1,3-Diazaspiro(5.5)undecane-2,4-dione
- 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(4-morpholinylmethyl)-
Uniqueness
1,3-Diazaspiro(4.6)undecane-2,4-dione, 1-acetyl- is unique due to its specific spirocyclic structure and the presence of an acetyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
718-69-4 |
---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-acetyl-1,3-diazaspiro[4.6]undecane-2,4-dione |
InChI |
InChI=1S/C11H16N2O3/c1-8(14)13-10(16)12-9(15)11(13)6-4-2-3-5-7-11/h2-7H2,1H3,(H,12,15,16) |
InChI Key |
GXDCUEJMKJVHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.